molecular formula C23H22N2O3S B11155009 2-amino-6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11155009
M. Wt: 406.5 g/mol
InChI Key: PCWLQJHWGOPOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the thiazole and other substituents through a series of condensation and substitution reactions. Key reagents often include thiazole derivatives, phenylmethoxy compounds, and various amines. Reaction conditions may involve the use of catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(3-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE apart is its unique combination of functional groups and the chromenone core, which provides a versatile platform for further chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-amino-6-ethyl-7-[(3-methylphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C23H22N2O3S/c1-4-16-9-17-19(10-18(16)27-11-15-7-5-6-13(2)8-15)28-22(24)20(21(17)26)23-25-14(3)12-29-23/h5-10,12H,4,11,24H2,1-3H3

InChI Key

PCWLQJHWGOPOFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC(=C3)C)OC(=C(C2=O)C4=NC(=CS4)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.